

2-Bromo-5-fluoro-4-methylbenzaldehyde

molecular weight and formula

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Compound of Interest

Compound Name:	2-Bromo-5-fluoro-4-methylbenzaldehyde
Cat. No.:	B569735

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Technical Guide: 2-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and logical workflow for **2-Bromo-5-fluoro-4-methylbenzaldehyde**, a key building block in modern synthetic chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of **2-Bromo-5-fluoro-4-methylbenzaldehyde** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₆ BrFO ^[1]
Molecular Weight	217.04 g/mol ^[1]
CAS Number	916792-21-7 ^[1]

Synthesis and Experimental Protocols

The synthesis of **2-Bromo-5-fluoro-4-methylbenzaldehyde** can be approached through various established organic chemistry methodologies. While a specific, peer-reviewed protocol for this exact isomer is not readily available, a plausible and effective synthetic route can be designed based on general procedures for the synthesis of substituted benzaldehydes. A common strategy involves the bromination of a substituted fluorotoluene derivative followed by formylation, or vice versa.

Below is a detailed, generalized experimental protocol that can be adapted for the synthesis of **2-Bromo-5-fluoro-4-methylbenzaldehyde**. This protocol is based on established methods for the bromination of aromatic compounds and the subsequent introduction of an aldehyde group.

Proposed Synthetic Pathway

A logical synthetic approach would start with the bromination of 4-fluoro-3-methyltoluene, followed by a formylation reaction to introduce the aldehyde group at the ortho position to the bromine atom.

Experimental Protocol: Synthesis of **2-Bromo-5-fluoro-4-methylbenzaldehyde**

Step 1: Bromination of 4-fluoro-3-methyltoluene

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoro-3-methyltoluene in a suitable inert solvent such as dichloromethane or chloroform.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), along with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, electrophilic bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeCl_3 or AlCl_3) can be employed.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or gentle heating for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash it with

brine, and dry it over anhydrous magnesium sulfate.

- Purification: Remove the solvent under reduced pressure. The crude product, 2-bromo-5-fluoro-4-methyltoluene, can be purified by column chromatography on silica gel.

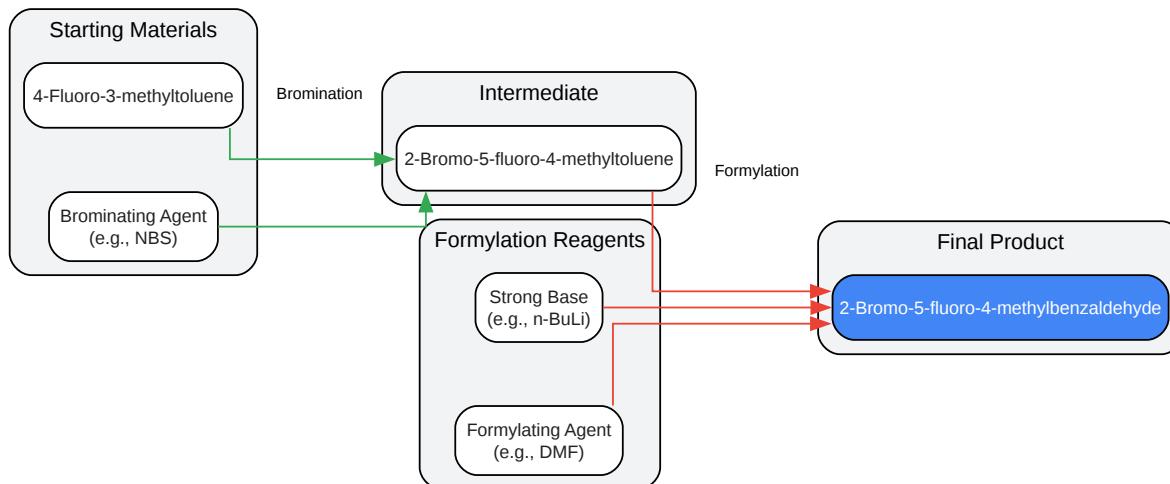
Step 2: Formylation of 2-bromo-5-fluoro-4-methyltoluene

This step can be achieved via several methods, including the Duff reaction or by lithiation followed by quenching with a formylating agent.

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 2-bromo-5-fluoro-4-methyltoluene in anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi), dropwise. The bromine atom directs the lithiation to the ortho position.
- Formylation: After stirring for a period to ensure complete lithiation, add a formylating agent like N,N-dimethylformamide (DMF) dropwise at -78 °C.
- Quenching and Work-up: Allow the reaction mixture to warm to room temperature slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude **2-Bromo-5-fluoro-4-methylbenzaldehyde** can be purified by column chromatography or recrystallization.

Logical Workflow and Diagrams

The following diagrams illustrate the logical relationships and a potential synthetic workflow for the preparation of **2-Bromo-5-fluoro-4-methylbenzaldehyde**.



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Caption: Synthetic workflow for **2-Bromo-5-fluoro-4-methylbenzaldehyde**.

This technical guide provides a foundational understanding of **2-Bromo-5-fluoro-4-methylbenzaldehyde** for research and development purposes. For specific applications, further optimization of the described synthetic protocols may be necessary.

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References

- 1. calpaclab.com [calpaclab.com]
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